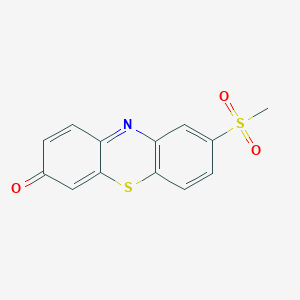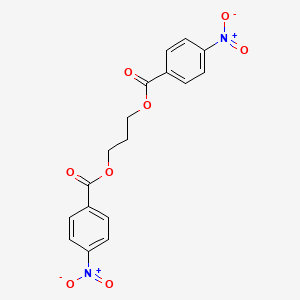
1,3-Propanediol, bis(4-nitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, bis(4-nitrobenzoate) is an organic compound with the molecular formula C17H14N2O8 It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with 4-nitrobenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, bis(4-nitrobenzoate) typically involves the esterification of 1,3-propanediol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, bis(4-nitrobenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-propanediol and 4-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products Formed
Hydrolysis: 1,3-Propanediol and 4-nitrobenzoic acid.
Reduction: 1,3-Propanediol, bis(4-aminobenzoate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, bis(4-nitrobenzoate) has several applications in scientific research:
Materials Science: The compound’s ability to form stable ester linkages makes it useful in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its derivatives, such as the bis(4-aminobenzoate), can be used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, bis(4-nitrobenzoate) largely depends on its chemical structure and the specific application. For instance, in polymer chemistry, the ester linkages facilitate the formation of long polymer chains, enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or proteins, inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediol, bis(4-aminobenzoate): Similar structure but with amino groups instead of nitro groups.
1,3-Propanediol, bis(4-methylbenzoate): Similar structure but with methyl groups instead of nitro groups.
1,3-Propanediol, bis(4-chlorobenzoate): Similar structure but with chloro groups instead of nitro groups.
Uniqueness
The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .
Eigenschaften
CAS-Nummer |
57609-63-9 |
|---|---|
Molekularformel |
C17H14N2O8 |
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
3-(4-nitrobenzoyl)oxypropyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H14N2O8/c20-16(12-2-6-14(7-3-12)18(22)23)26-10-1-11-27-17(21)13-4-8-15(9-5-13)19(24)25/h2-9H,1,10-11H2 |
InChI-Schlüssel |
DGEHMXCYTLBOBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


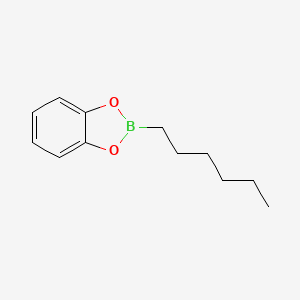
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
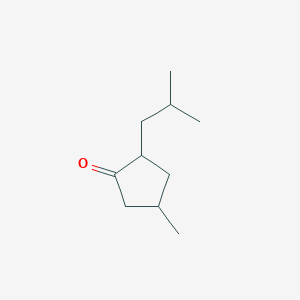
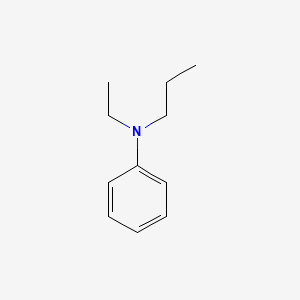
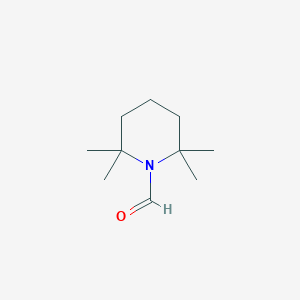


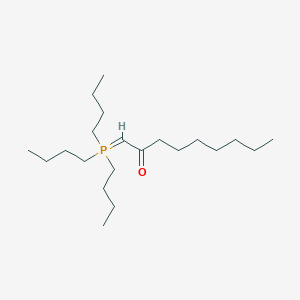

![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)



